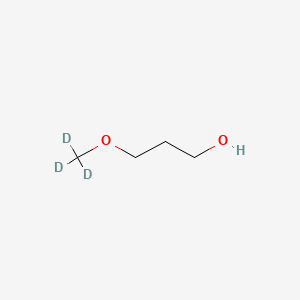
3-(Methoxy-d3)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxy-d3)-1-propanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in various chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-d3)-1-propanol typically involves the deuteration of methanol followed by a series of chemical reactions to introduce the propanol group. One common method involves the reaction of deuterated methanol with propylene oxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using deuterated methanol as a starting material. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxy-d3)-1-propanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, the methoxy group can be replaced with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halides, acids
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of various substituted propanol derivatives
Applications De Recherche Scientifique
3-(Methoxy-d3)-1-propanol is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Mécanisme D'action
The mechanism of action of 3-(Methoxy-d3)-1-propanol involves its incorporation into chemical reactions where it acts as a tracer. The presence of deuterium allows for the tracking of the compound through various pathways and reactions, providing valuable insights into the mechanisms and intermediates involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicamba D3 (methoxy D3): Used as a herbicide and in environmental testing.
Metalaxyl-M D3 (methoxy D3): Employed as a fungicide in agricultural applications.
Methoxyfenozide (methoxy-d3): Utilized as an insecticide in pest control.
Uniqueness
3-(Methoxy-d3)-1-propanol is unique due to its specific structure and the presence of deuterium, which makes it particularly useful as a tracer in various scientific studies. Its ability to undergo a wide range of chemical reactions also adds to its versatility and applicability in different fields of research.
Propriétés
IUPAC Name |
3-(trideuteriomethoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676021 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86013-00-5 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)
![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)

![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)
